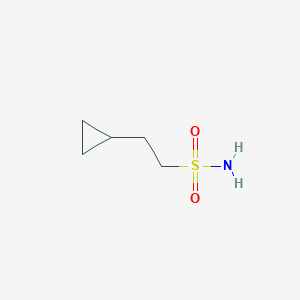

2-环丙基乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multistep chemical processes. For instance, the creation of 2-aminobenzenesulfonamide-containing cyclononyne, a compound with some structural similarities to 2-Cyclopropylethanesulfonamide, involves starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol through Mitsunobu and Nicholas reactions (Kaneda, Naruse, & Yamamoto, 2017). Such synthetic routes might be adaptable for the synthesis of 2-Cyclopropylethanesulfonamide, highlighting the complexity and versatility in the synthesis of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite complex, with potential for various conformations. A study on 2,2,2-trichloroethoxysulfonamide provided insights into the molecular structure of sulfonamides, revealing that such compounds can crystallize in multiple conformations due to differences in the orientation of the sulfonamide group (Gil et al., 2013). This structural diversity is crucial for understanding the chemical behavior and reactivity of 2-Cyclopropylethanesulfonamide.

Chemical Reactions and Properties

Sulfonamide compounds are known to participate in various chemical reactions, contributing to their wide applicability. For example, the use of cyclic enesulfonamides in platinum(II)-catalyzed cyclizations showcases the reactivity of sulfonamides in forming complex cyclic structures (Harrison, Patrick, & Dake, 2007). Such reactions are indicative of the chemical properties of sulfonamides, including 2-Cyclopropylethanesulfonamide, and their potential in synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamide compounds can be influenced by their molecular structure. For example, the layered crystal structure and vibrational properties of 2,2,2-trichloroethoxysulfonamide, as determined through experimental and theoretical studies, provide insights into the intermolecular interactions and stability of sulfonamides (Gil et al., 2013). These properties are essential for understanding the behavior of 2-Cyclopropylethanesulfonamide under different conditions.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity and interaction with other molecules, are key areas of study. The synthesis and reaction of sulfonamide derivatives with cyclooxygenase inhibitors highlight the versatility and reactivity of sulfonamides in medicinal chemistry (Hashimoto et al., 2002). These properties are crucial for the development of new compounds and understanding the potential applications of 2-Cyclopropylethanesulfonamide.

科学研究应用

COX-2 Inhibition in Medical Chemistry

磺胺衍生物,如2-环丙基磺胺,在医学化学领域中的一个重要应用是作为COX-2抑制剂。Hashimoto等人(2002年)证明了4-(4-环烷/芳基-噁唑-5-基)苯磺酰胺衍生物,这是与2-环丙基磺胺密切相关的一类化合物,是COX-2酶的有效和选择性抑制剂。这使它们在治疗风湿性关节炎和骨关节炎等疾病中具有相关性(Hashimoto et al., 2002)。

环境应用于污染控制

磺胺化合物,包括与2-环丙基磺胺相关的化合物,在环境科学中也具有重要意义,特别是在污染控制方面。Chen等人(2002年,2005年)研究了在臭氧化合并紫外辐射下,萘磺酸盐(一种类似于2-环丙基磺胺的化合物)在水溶液中的分解。这项研究对于了解如何管理河流和工业废水中由这类化合物引起的污染至关重要(Chen et al., 2002); (Chen et al., 2005)。

抗癌研究中的应用

在癌症研究中,磺胺类化合物,包括结构与2-环丙基磺胺相似的化合物,显示出作为抗癌药物的潜力。Malwal等人(2012年)报道了磺胺类化合物作为抗分枝杆菌药物的发展,显示了这类化合物在医学研究中,包括癌症治疗中的更广泛潜力(Malwal et al., 2012)。

有机合成中的应用

磺胺化合物在有机合成中也是有价值的。Harrison等人(2007年)研究了环烯磺酰胺在催化反应中的应用,以创造复杂的有机结构,展示了磺胺化合物在合成化学中的实用性(Harrison et al., 2007)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The future of synthetic chemistry, including the study of compounds like 2-Cyclopropylethanesulfonamide, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new substances, new materials, and new devices in various fields such as life science, environmental science, material science, energy science, and information science .

作用机制

Target of Action

2-Cyclopropylethanesulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

The mode of action of 2-Cyclopropylethanesulfonamide, like other sulfonamides, is likely to involve the inhibition of dihydropteroate synthetase . By competing with PABA, it prevents the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyclopropylethanesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines, thymidylic acid, and certain amino acids .

Pharmacokinetics

Based on the pharmacokinetics of similar sulfonamides, it can be inferred that it might have good absorption, distribution, metabolism, and excretion (adme) properties . Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 2-Cyclopropylethanesulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

The action of 2-Cyclopropylethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Furthermore, the presence of other substances, such as drugs or food, can affect its metabolism and excretion .

属性

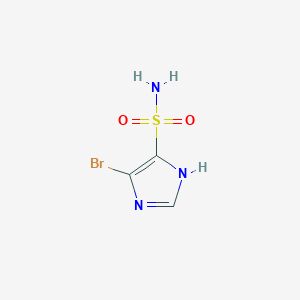

IUPAC Name |

2-cyclopropylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDKBBYYNMLJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylethane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

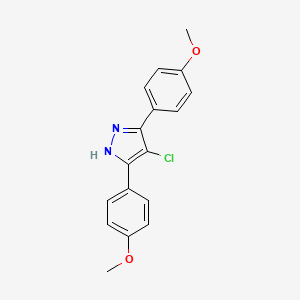

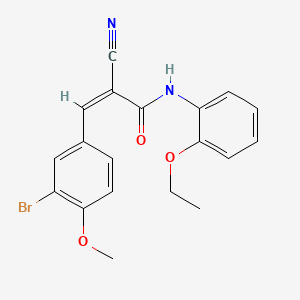

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)

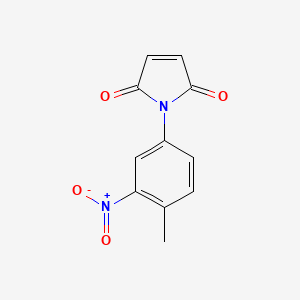

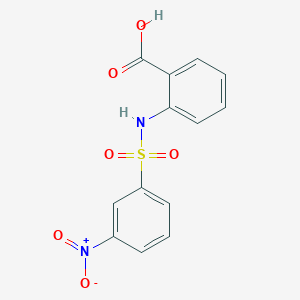

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

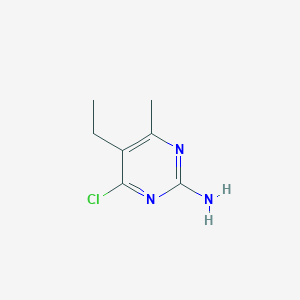

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

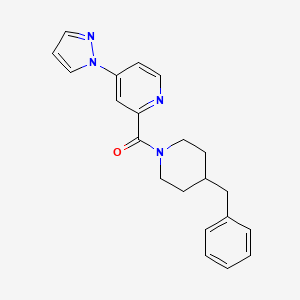

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)